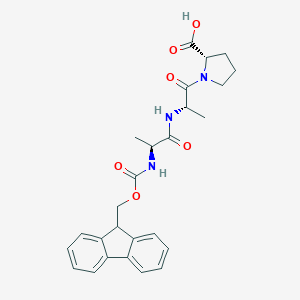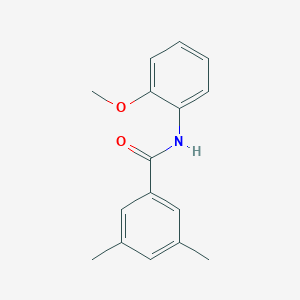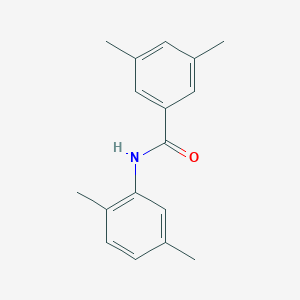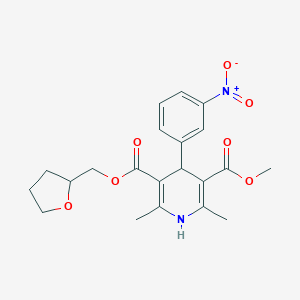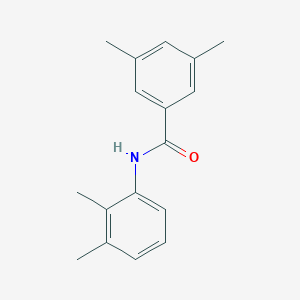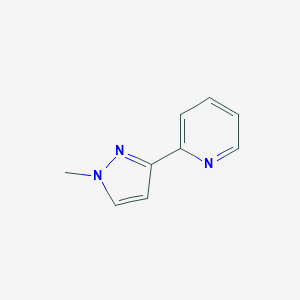![molecular formula C18H22N2O B184430 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 85021-22-3](/img/structure/B184430.png)
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It was first synthesized in 1978 by Roche Pharmaceuticals and has been used extensively in scientific research to study the mechanisms of action of benzodiazepines.
Mecanismo De Acción
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. It binds to the site and prevents the binding of other benzodiazepines, thereby blocking their effects. This allows for the study of the specific effects of benzodiazepines on the GABA-A receptor.
Biochemical and Physiological Effects:
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 has been shown to have little to no intrinsic activity at the GABA-A receptor. However, it has been shown to potentiate the effects of other benzodiazepines when administered together. This suggests that 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 may have a modulatory role in the effects of benzodiazepines on the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 in scientific research has several advantages. It allows for the study of the specific effects of benzodiazepines on the GABA-A receptor, without the confounding effects of other neurotransmitter systems. However, the use of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 is limited by its selectivity for the benzodiazepine site on the GABA-A receptor. It cannot be used to study the effects of other drugs that act on different sites on the receptor.
Direcciones Futuras
There are several future directions for the use of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 in scientific research. One potential application is in the study of the effects of benzodiazepines on different subtypes of the GABA-A receptor. Another potential application is in the development of new drugs that target the benzodiazepine site on the GABA-A receptor. Finally, 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 may be used in the study of the role of the GABA-A receptor in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 involves the reaction of 2-amino-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazepine with methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 15-4513 has been used extensively in scientific research to study the mechanisms of action of benzodiazepines. It has been shown to bind selectively to the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.
Propiedades
Número CAS |
85021-22-3 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C18H22N2O/c1-13-5-7-17-14(9-13)11-19(2)18-8-6-16(21-4)10-15(18)12-20(17)3/h5-10H,11-12H2,1-4H3 |
Clave InChI |
WAXKTXIWDWEWBK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




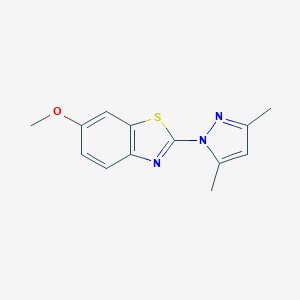

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
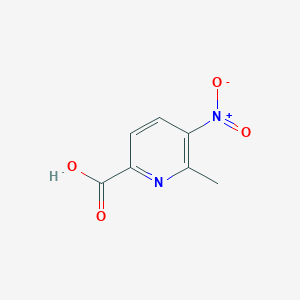


![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
